molecular formula C5H7N3O2 B082333 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one CAS No. 14405-13-1

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one

Cat. No. B082333
CAS RN: 14405-13-1
M. Wt: 141.13 g/mol
InChI Key: TUJOARNJMDDAHA-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of several essential biological molecules, including nucleotides and vitamins. While specific studies directly on 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one might be scarce, related research provides valuable insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one analogs, often involves multicomponent reactions, offering efficient and versatile routes to a wide variety of functionalized compounds. An example includes the catalyst-free, aqueous ethanol-mediated synthesis of 6-hydroxypyrimidine derivatives, demonstrating the importance of green chemistry principles in synthesizing such compounds (Ibberson et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals the presence of hydrogen bonding and pi-stacking interactions, crucial for their structural stability and potential biological activities. The crystal structure of related compounds showcases 1D chained structures formed by hydrogen bonds and further assembled into 3D networks, highlighting the significance of non-covalent interactions (Wang, 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, including their participation in multicomponent reactions to synthesize novel compounds with potential antioxidant activity. These reactions are facilitated by the functional groups present on the pyrimidine ring, allowing for various substitutions and modifications (Ibberson et al., 2023).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the presence of hydroxy and methyl groups. These properties are essential for determining their applications in chemical and pharmaceutical fields.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one derivatives, are shaped by their functional groups. Studies on similar compounds highlight the role of amino and hydroxy groups in forming hydrogen bonds and other non-covalent interactions, which can affect their chemical behavior and potential as biological agents (Ali et al., 2021).

Scientific Research Applications

Pharmacogenetics and Personalized Medicine

Research on MTHFR polymorphisms, which relate to enzymes involved in one-carbon metabolism, underscores the potential for personalized medicine. These genetic variants can impact the effectiveness and toxicity of certain medications, emphasizing the importance of genetic insights for individualized therapy. This area of study could be relevant for compounds like 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one due to its structural similarities to bioactive pyrimidines involved in metabolic pathways (De Mattia & Toffoli, 2009).

Synthetic Pathways and Medicinal Chemistry

The synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, showcases the importance of innovative synthetic pathways. Such research underscores the utility of hybrid catalysts for developing bioavailable compounds, suggesting a broader application for structurally related compounds in drug development and industrial applications (Parmar, Vala, & Patel, 2023).

Antioxidant Activity Analysis

The study of antioxidants in various fields, including food engineering and medicine, highlights the critical role of analytical methods in determining antioxidant activity. This research area, while not directly linked, suggests potential investigations into the antioxidant properties of compounds like 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, given the increasing interest in the health implications of antioxidant compounds (Munteanu & Apetrei, 2021).

Neurotransmitter Synthesis and Brain Function

Studies on α-Methyl-l-tryptophan (α-MTrp) as an artificial amino acid analog of tryptophan for determining brain serotonin synthesis rates provide insights into the importance of amino acids and their analogs in neurochemistry. This suggests potential research avenues for understanding the role of similar compounds in neurotransmitter synthesis and function, which could have implications for neuropsychiatric disorder treatments (Diksic & Young, 2001).

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJOARNJMDDAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one

CAS RN

14405-13-1
Record name 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL
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